(1R)-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group, a chloro-substituted aromatic ring, and a chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylbenzaldehyde and trifluoroacetaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with trifluoroacetaldehyde in the presence of a reducing agent such as sodium borohydride.
Chiral Resolution: The resulting racemic mixture is then resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of ®-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Chiral Catalysts: Employing chiral catalysts to directly produce the desired enantiomer, thus eliminating the need for chiral resolution steps.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
®-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting neurological disorders.
Agrochemicals: Employed in the development of herbicides and insecticides.
Chemical Biology: Utilized in the study of enzyme-substrate interactions due to its unique structural features.
Material Science: Investigated for its potential use in the synthesis of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or metabolic processes.
Binding Affinity: The trifluoromethyl group enhances binding affinity to target proteins, increasing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Chlorophenyl)-2,2,2-trifluoroethan-1-amine: Lacks the methyl group, resulting in different binding properties.
®-1-(4-Methylphenyl)-2,2,2-trifluoroethan-1-amine: Lacks the chloro group, affecting its reactivity and applications.
®-1-(4-Chloro-3-methylphenyl)-2,2,2-difluoroethan-1-amine: Has one less fluorine atom, altering its chemical stability and interactions.
Uniqueness
®-1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethan-1-amine is unique due to the combination of the trifluoromethyl group, chloro-substituted aromatic ring, and chiral center, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9ClF3N |
---|---|
Molecular Weight |
223.62 g/mol |
IUPAC Name |
(1R)-1-(4-chloro-3-methylphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C9H9ClF3N/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m1/s1 |
InChI Key |
KYUYUWMJUPLGNK-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C(F)(F)F)N)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(F)(F)F)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.